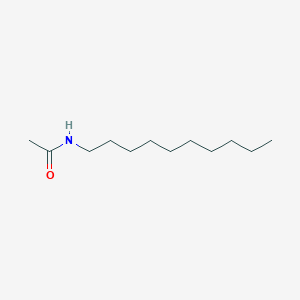

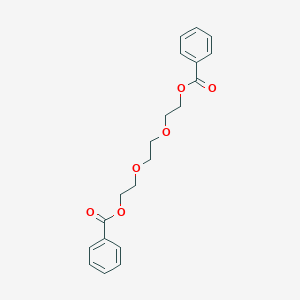

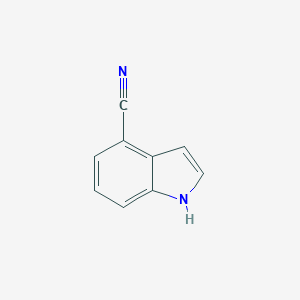

N-(4-hydroxyphenyl)benzamide

Vue d'ensemble

Description

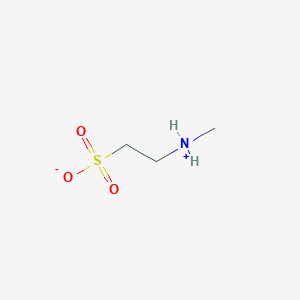

N-(4-hydroxyphenyl)benzamide, also known as 4-HBA, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Chemoselective N-benzoylation of Aminophenols : N-(4-hydroxyphenyl)benzamide is obtained through the chemoselective N-benzoylation of aminophenols. This compound is of biological interest and identified through analytical and spectral data (Singh, Lakhan, & Singh, 2017).

Antimicrobial Activity : Some N-(4-hydroxyphenyl)benzamides have been synthesized to determine their in vitro antimicrobial activity against various bacteria and the fungus Candida albicans. These compounds have shown significant antimicrobial activity, suggesting potential applications in treating infections (Şener et al., 2000).

Pharmacological Activities : The synthesis of N-(3-hydroxyphenyl)benzamide and its derivatives has been explored for their enzyme inhibition activity against various enzymes, indicating potential pharmacological applications (Abbasi et al., 2014).

Histone Deacetylase Inhibition : N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been synthesized and evaluated for their ability to inhibit histone deacetylases. These compounds have shown potential as anticancer drugs, with specific derivatives exhibiting good antiproliferative activity against certain cancer cell lines (Jiao et al., 2009).

Antioxidant Activity : The electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)benzamides, has been studied to understand their antioxidant properties. The order of antioxidant activity among these compounds has been established based on their oxidation potentials (Jovanović et al., 2020).

Cytotoxic Activity : The synthesis of N-(4-tert-butylphenylcarbamoyl)benzamide and its cytotoxic activity against HeLa cells have been investigated, indicating its potential as an anticancer agent (Purwanto et al., 2021).

Mécanisme D'action

Target of Action

N-(4-hydroxyphenyl)benzamide is a derivative of niclosamide, a salicylanilide with a wide range of biological activities Niclosamide, the parent compound, is known to target multiple cellular processes, including nuclear factor-kappa b (nfĸb), v-ki-ras2 kirsten rat sarcoma oncogene (kras), and mitochondrial transmembrane potential (mtp) .

Mode of Action

Niclosamide uncouples oxidative phosphorylation from electron transport, allowing protons to translocate through the inner mitochondrial membrane . This process disrupts the normal functioning of mitochondria, leading to cell death .

Biochemical Pathways

Niclosamide affects the NFĸB and KRAS pathways, which are crucial for cell survival and proliferation . Disruption of these pathways can lead to cell death, providing a potential mechanism for its anticancer effects .

Pharmacokinetics

Its molecular weight is 21324 , which suggests it may have good bioavailability due to its relatively small size

Result of Action

Based on its structural similarity to niclosamide, it may exhibit anticancer properties by disrupting mitochondrial function and inhibiting key cellular pathways .

Analyse Biochimique

Biochemical Properties

N-(4-hydroxyphenyl)benzamide has been found to participate in a variety of biochemical reactions. It has been studied for its role in the polymerization of amide-containing benzoxazines . The compound’s hydrogen bonding interactions have been analyzed using Fourier transform infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy .

Cellular Effects

They have been associated with a range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The resulting polybenzoxazines show many unique properties such as near-zero volume changes upon polymerization .

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPWYDXAVJCNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165666 | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15457-50-8 | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.